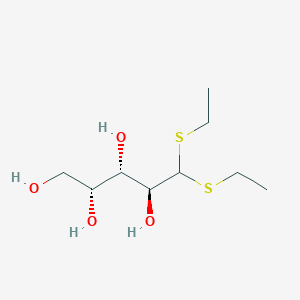![molecular formula C26H27N3O3S2 B3278921 N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide CAS No. 683767-98-8](/img/structure/B3278921.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide
Vue d'ensemble
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BPTES and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiprotozoal, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory effects . The specific targets can vary depending on the exact structure of the derivative and its functional groups.
Mode of Action
Benzothiazole derivatives are known to interact with their targets in various ways, often leading to inhibition or modulation of the target’s function . The specific mode of action can depend on the exact structure of the derivative and its functional groups.
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways depending on their specific targets . For instance, some benzothiazole derivatives have been found to inhibit key enzymes in bacterial cell wall synthesis, leading to antibacterial effects .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives are known to have various effects at the molecular and cellular level, often leading to the inhibition or death of target cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzothiazole derivatives .
Avantages Et Limitations Des Expériences En Laboratoire
BPTES is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutaminase in cancer metabolism. However, BPTES has limited solubility in aqueous solutions, which can make it challenging to use in some experiments. Additionally, BPTES has a short half-life and can be rapidly metabolized, which can limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on BPTES. One area of focus could be the development of more potent and selective glutaminase inhibitors that have improved pharmacokinetic properties. Another direction could be the investigation of the role of glutaminase in other diseases, such as neurodegenerative disorders. Additionally, BPTES could be used in combination with other drugs to enhance its effectiveness in cancer therapy.
Applications De Recherche Scientifique
BPTES has been extensively studied for its potential applications in cancer research. Glutaminase is overexpressed in many cancer cells and plays a critical role in their survival and proliferation. BPTES has been shown to selectively inhibit glutaminase activity, leading to cell death in cancer cells while sparing normal cells. This makes BPTES a promising candidate for cancer therapy.
Analyse Biochimique
Biochemical Properties
The role of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide in biochemical reactions is multifaceted. It has been found to interact with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and can vary depending on the specific biomolecules involved .
Cellular Effects
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide has been observed to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide within cells and tissues is a complex process . It can interact with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide can affect its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2/c1-3-5-18-29(4-2)34(31,32)22-16-12-19(13-17-22)25(30)27-21-14-10-20(11-15-21)26-28-23-8-6-7-9-24(23)33-26/h6-17H,3-5,18H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACIKYGPLGPCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methyl-1,3-dioxoisoindolin-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3278838.png)
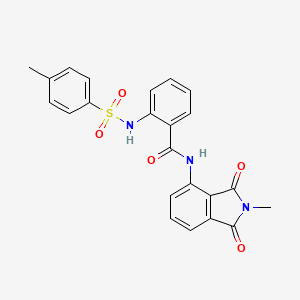
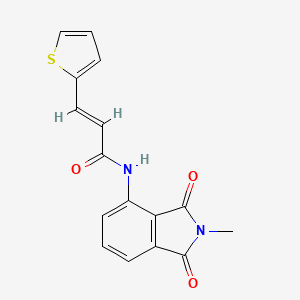
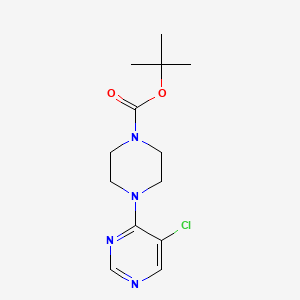
![4-[butyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3278870.png)
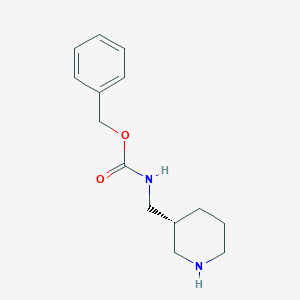


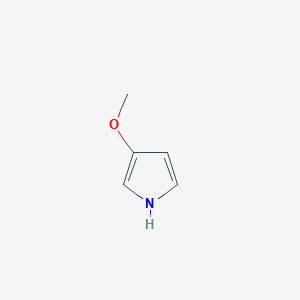


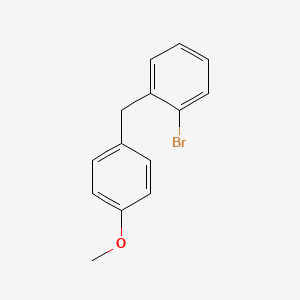
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B3278925.png)
